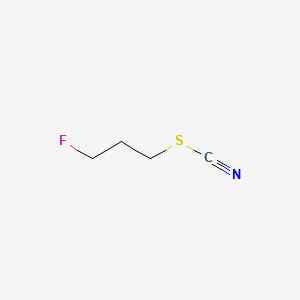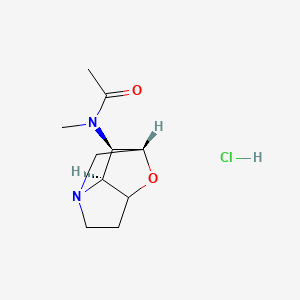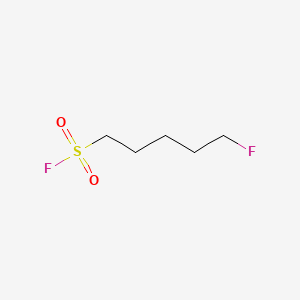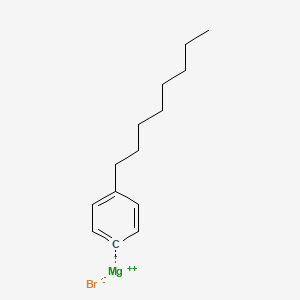
Magnesium;octylbenzene;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;octylbenzene;bromide is an organometallic compound that combines magnesium, octylbenzene, and bromide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;octylbenzene;bromide can be synthesized through the reaction of octylbenzene with magnesium in the presence of a bromide source. One common method involves the use of Grignard reagents, where magnesium metal reacts with an alkyl or aryl halide (in this case, octylbenzene bromide) in an anhydrous ether solvent . The reaction typically requires a dry nitrogen atmosphere to prevent hydrolysis and oxidation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;octylbenzene;bromide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Addition: The Grignard reagent formed from this compound can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Addition: Carbonyl compounds (aldehydes or ketones) in an anhydrous ether solvent.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives.
Addition: Alcohols.
Applications De Recherche Scientifique
Magnesium;octylbenzene;bromide has several scientific research applications:
Organic Synthesis: Used as a Grignard reagent for forming carbon-carbon bonds in the synthesis of alcohols, acids, and other organic compounds.
Material Science: Potential use in the development of new materials with unique properties due to its organometallic nature.
Catalysis: Acts as a catalyst in certain organic reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of magnesium;octylbenzene;bromide involves the formation of a Grignard reagent, where the magnesium atom inserts itself between the carbon and bromide atoms. This creates a highly reactive organomagnesium compound that can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The molecular targets include carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium bromide: An inorganic compound with similar reactivity but lacks the organic octylbenzene component.
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of octylbenzene.
Ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
Uniqueness
Magnesium;octylbenzene;bromide is unique due to the presence of the octylbenzene group, which imparts specific reactivity and properties not found in simpler Grignard reagents. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Propriétés
IUPAC Name |
magnesium;octylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21.BrH.Mg/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;;/h9-10,12-13H,2-6,8,11H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLIRKVXLNJKDL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
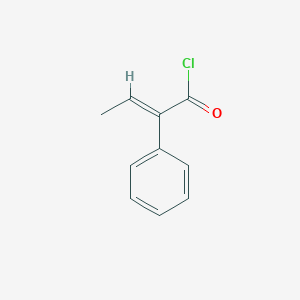
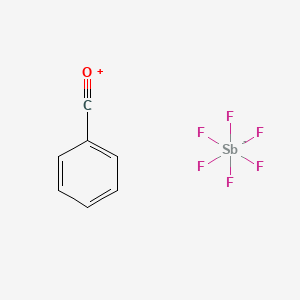
![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)

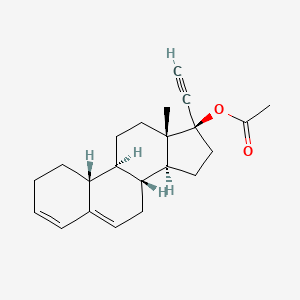

![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

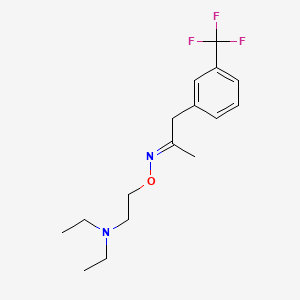
![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester](/img/structure/B13417483.png)
